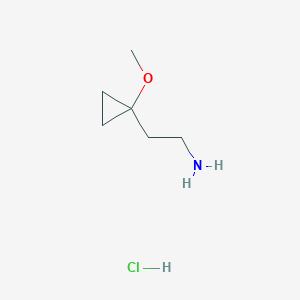

![molecular formula C23H22N2O5 B2530107 N-[1-(呋喃-2-羰基)-3,4-二氢-2H-喹啉-6-基]-2,6-二甲氧基苯甲酰胺 CAS No. 946367-35-7](/img/structure/B2530107.png)

N-[1-(呋喃-2-羰基)-3,4-二氢-2H-喹啉-6-基]-2,6-二甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

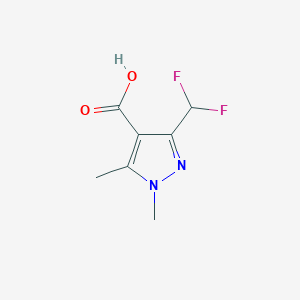

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,6-dimethoxybenzamide is a complex organic compound that likely contains multiple functional groups, including a furan ring, a quinoline moiety, and a benzamide structure. The compound's name suggests it is a derivative of quinoline with additional substitutions that include a furan ring and a dimethoxybenzamide group. This compound is not directly mentioned in the provided papers, but its synthesis and properties can be inferred from related chemical structures and reactions described in the literature.

Synthesis Analysis

The synthesis of complex organic molecules such as N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,6-dimethoxybenzamide may involve multiple steps, including the formation of the furan and quinoline rings, followed by their functionalization. The provided papers do not directly describe the synthesis of this compound, but they do offer insights into related synthetic methods. For instance, the synthesis of 2,3-diarylbenzo[b]furan derivatives is achieved through a one-pot protocol involving N-heterocyclic carbene-catalyzed conjugate addition and subsequent acid-mediated dehydrative annulation . Similarly, the synthesis of furo[3,2-c]quinolin-4(5H)-one is accomplished using palladium-catalyzed cyclization . These methods could potentially be adapted to synthesize the target compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

Chemical Reactions Analysis

The reactivity of N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,6-dimethoxybenzamide would be influenced by its functional groups. The furan ring is known for its reactivity towards electrophilic aromatic substitution, while the quinoline moiety could undergo various nucleophilic and electrophilic reactions. The benzamide group could participate in acylation and deacylation reactions. The provided papers do not detail the reactivity of this specific compound, but they do describe related chemical reactions that could be relevant .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound , such as melting point, boiling point, solubility, and stability, would be determined by its molecular structure. The presence of multiple aromatic rings and heteroatoms would suggest a certain degree of rigidity and potential for intermolecular interactions, such as hydrogen bonding, which could affect its solubility and melting point. The compound's stability could be influenced by the susceptibility of the furan ring to oxidation. These properties are not explicitly discussed in the provided papers, but they are important considerations in the synthesis and application of such molecules.

科学研究应用

生物活性喹啉和喹唑啉生物碱

喹啉和喹唑啉生物碱是两种重要的含氮杂环化合物,已证明具有广泛的生物活性,包括抗肿瘤、抗疟疾、抗菌、抗真菌和抗炎活性。这些生物活性表明结构相似的化合物(例如 N-[1-(呋喃-2-羰基)-3,4-二氢-2H-喹啉-6-基]-2,6-二甲氧基苯甲酰胺)有可能被开发成针对这些领域的全新药物 (Shang 等人,2018)。

喹唑啉衍生物及其应用

喹唑啉衍生物与喹啉在结构上相似,已显示出广泛的生物医学应用,包括抗菌活性以及对慢性病和代谢性疾病的治疗。喹唑啉结构在药物开发中的多功能性表明 N-[1-(呋喃-2-羰基)-3,4-二氢-2H-喹啉-6-基]-2,6-二甲氧基苯甲酰胺 具有在类似领域中找到应用的潜力 (Pereira 等人,2015)。

呋喃衍生物:可持续获得新一代聚合物

从生物质中获得的呋喃衍生物因其在生产可持续聚合物、功能材料和燃料方面的潜力而受到探索。这突出了含呋喃化合物(如 N-[1-(呋喃-2-羰基)-3,4-二氢-2H-喹啉-6-基]-2,6-二甲氧基苯甲酰胺)在促进绿色化学领域和开发环保材料方面的重要性 (Chernyshev 等人,2017)。

吸附应用

源自喹啉化合物的活性炭已被用于从水溶液中吸附抗生素,这证明了喹啉衍生物在环境清理和污染控制中的效用。这表明 N-[1-(呋喃-2-羰基)-3,4-二氢-2H-喹啉-6-基]-2,6-二甲氧基苯甲酰胺 有可能在类似应用中得到探索 (Ahmed,2017)。

作用机制

Target of Action

The primary targets of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,6-dimethoxybenzamide are currently unknown

Mode of Action

Based on its structural similarity to other indole derivatives, it may bind to its targets and modulate their activity .

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways affected by N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,6-dimethoxybenzamide

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Without specific information about n-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,6-dimethoxybenzamide, it’s challenging to discuss these factors .

属性

IUPAC Name |

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,6-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O5/c1-28-18-7-3-8-19(29-2)21(18)22(26)24-16-10-11-17-15(14-16)6-4-12-25(17)23(27)20-9-5-13-30-20/h3,5,7-11,13-14H,4,6,12H2,1-2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRJAUBVQBLHQAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-((4-methoxybenzo[d]thiazol-2-yl)oxy)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide](/img/structure/B2530028.png)

![3-(2-Fluorophenyl)-4-methyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazole](/img/structure/B2530029.png)

![2-[4-(4-Ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2530030.png)

![[1-methyl-3-phenyl-5-(phenylsulfonyl)-1H-pyrazol-4-yl]methyl 3-chlorobenzenecarboxylate](/img/structure/B2530033.png)

![5-amino-N-(2-ethoxyphenyl)-1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2530034.png)

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide](/img/structure/B2530037.png)

![4-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2530041.png)

![6-(Iodomethyl)-5-oxaspiro[3.5]nonane](/img/structure/B2530045.png)